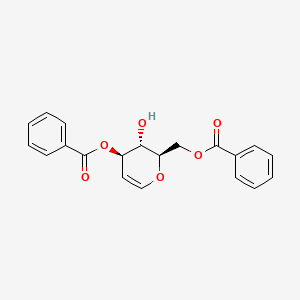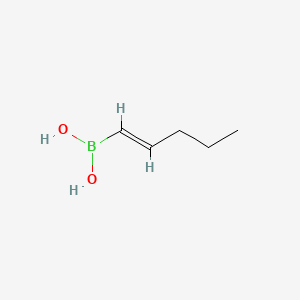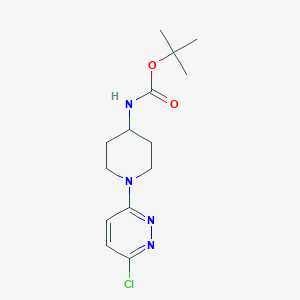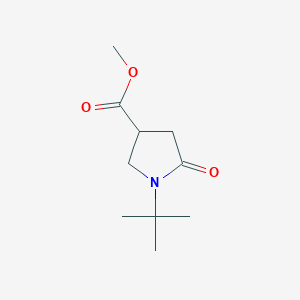
3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. It has gained interest in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and diabetes. It has also been reported to modulate the levels of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and physiological effects:
Studies have shown that 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid can modulate various biochemical and physiological processes in the body. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been reported to inhibit the proliferation and migration of cancer cells and induce apoptosis. In addition, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid in lab experiments is its high purity and good yield. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. It is important to carefully consider the potential risks and benefits before using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. One direction is to further investigate its potential therapeutic applications in various diseases, such as neurodegenerative diseases and cancer. Another direction is to explore its mechanism of action in more detail, which may provide insights into its potential uses and limitations. Additionally, future research could focus on developing new synthetic methods to improve the yield and purity of this compound. Finally, the potential toxicity of this compound should be further investigated to ensure its safety for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-(2-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-7-5-10(6-8-11)13-9-15(16(21)22)20(19-13)14-4-2-1-3-12(14)18/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXINSSHTBTKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide](/img/structure/B3042371.png)

![3-[(2S,3R,4R,5R,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B3042374.png)

